4,4'-Oxydibenzoic acid

説明

Contextual Significance in Modern Chemical Research

4,4'-Oxydibenzoic acid, also known as ODBA, is a prominent dicarboxylic acid that has garnered significant attention in modern chemical research. guidechem.comchemicalbook.com Its molecular structure, featuring two benzoic acid groups linked by a flexible ether bridge, makes it a highly versatile building block in the synthesis of a wide array of advanced materials. cymitquimica.comchemimpex.com This compound is particularly crucial in the development of high-performance polymers, metal-organic frameworks (MOFs), and other functional materials. guidechem.comchemimpex.comnih.gov

In the realm of polymer chemistry, this compound is a key monomer for creating high-performance polymers with exceptional thermal stability and mechanical properties. chemimpex.com These polymers, including polybenzoxazoles and thermoplastic liquid crystal polymers, find applications in demanding fields such as the aerospace, automotive, and electronics industries. chemicalbook.comchemimpex.com The ether linkage in its backbone imparts flexibility, which can lead to improved processability of the resulting polymers. koreascience.kr

Furthermore, the rigid and V-shaped nature of the this compound molecule, combined with its ability to form strong hydrogen bonds, makes it an excellent ligand for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov These crystalline materials are of great interest for applications in gas storage, separation, and catalysis. acs.org The specific geometry of this compound allows for the formation of unique network topologies in MOFs. mdpi.comnih.gov Recent research has also explored its use in the development of materials with interesting photoelectric and nonlinear optical properties. mdpi.comnih.gov

Historical Perspective on its Application in Organic Chemistry and Materials Science

The utility of this compound as a monomer in polymer synthesis has been recognized for a considerable time. Its incorporation into polymers like polyamides and polyesters has been a subject of study to enhance their properties. dtic.mil For instance, a series of polyamides were synthesized via interfacial polycondensation of various acid chlorides, including that derived from this compound, with diamines. dtic.mil These polymers exhibited high melting points, indicating good thermal stability. dtic.mil

Historically, various methods have been developed for the synthesis of this compound itself. One patented method involves the condensation reaction of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in a high-boiling polar solvent. google.com Other routes, such as those starting from p-nitrobenzoic acid or diphenyl ether, have also been explored, though some of these methods involve hazardous reagents or expensive catalysts. google.com

The growing interest in advanced materials over the past few decades has propelled this compound into the spotlight for creating more sophisticated structures like metal-organic frameworks. nih.gov The ability to form predictable and robust hydrogen-bonding networks has made it a staple ligand in crystal engineering and supramolecular chemistry. nih.goviucr.org

Structural Attributes as a Versatile Building Block in Supramolecular Assembly and Polymerization

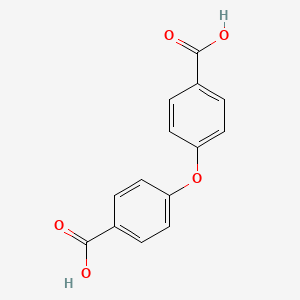

The versatility of this compound as a building block stems from its distinct structural features. Its molecular formula is C₁₄H₁₀O₅, and it possesses two carboxylic acid groups at the para positions of a diphenyl ether backbone. nih.gov

The key structural attributes include:

V-Shaped Geometry: The ether linkage (C-O-C) creates a bent or V-shaped molecule. acs.org This non-linear geometry is crucial in directing the three-dimensional structure of polymers and coordination networks, often leading to unique and complex topologies. mdpi.comnih.gov The dihedral angle between the two benzene (B151609) rings is approximately 57-72 degrees, depending on the crystalline environment. iucr.org

Carboxylic Acid Functional Groups: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. cymitquimica.com This allows for the formation of robust and predictable one-, two-, or three-dimensional supramolecular networks through hydrogen bonding interactions. nih.goviucr.org These groups can also be deprotonated to act as coordinating sites for metal ions, forming metal-organic frameworks. acs.orgmdpi.comnih.gov

Aromatic Rings: The presence of two phenyl rings provides rigidity to the structure and allows for π-π stacking interactions, which can further stabilize the resulting supramolecular assemblies. iucr.org

Flexible Ether Linkage: The central ether oxygen atom provides a degree of rotational freedom, allowing the molecule to adopt different conformations. This flexibility can be advantageous in the formation of dynamic and responsive materials. koreascience.kracs.org

These attributes make this compound a powerful tool for chemists and materials scientists to design and synthesize a wide range of materials with tailored properties and functionalities. guidechem.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | nih.gov |

| Molecular Weight | 258.23 g/mol | nih.gov |

| Appearance | White to pale brown solid | guidechem.comechemi.com |

| Melting Point | 313-332 °C | chemimpex.com |

| Water Solubility | Insoluble | chemicalbook.com |

| IUPAC Name | 4-(4-carboxyphenoxy)benzoic acid | nih.gov |

| CAS Number | 2215-89-6 | nih.gov |

Crystallographic Data of this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | |

| Space Group | P-1 | |

| a | 5.981 Å | |

| b | 6.872 Å | |

| c | 12.605 Å | |

| α | 72.56° | |

| β | 85.12° | |

| γ | 89.34° | |

| Dihedral angle between benzene rings | 72.56° |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-carboxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDRSXGPQWNUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074900 | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-89-6 | |

| Record name | 4,4′-Oxybis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxydibenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4DWZ4D2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Oxydibenzoic Acid

Established Synthetic Pathways for 4,4'-Oxydibenzoic Acid

The synthesis of this compound, an important monomer in the production of high-performance polymers, has been accomplished through several established chemical routes. These pathways include condensation reactions, oxidation of precursors, acylation followed by subsequent chemical transformations, and the depolymerization of existing polymers.

Condensation reactions, particularly Ullmann-type couplings, represent a primary method for constructing the diaryl ether linkage of this compound. wikipedia.orgorganic-chemistry.org This approach typically involves the copper-catalyzed reaction between an activated aryl halide and a phenol (B47542). mdpi.comnih.gov A common industrial synthesis involves the reaction of 4-chlorobenzoic acid with 4-hydroxybenzoic acid in the presence of a base and a copper catalyst in a high-boiling polar solvent. google.com The reaction proceeds at elevated temperatures, often between 140-280°C, to facilitate the nucleophilic aromatic substitution. google.com

Another variation involves the condensation of p-nitrobenzoic acid derivatives. For instance, p-nitrobenzoic acid can be converted to p-nitrobenzonitrile, which then undergoes a condensation reaction to form 4,4'-dicyano diphenyl ether. The final step involves the hydrolysis of the nitrile groups in a basic solution to yield this compound, with reported yields around 73.5%. google.com

Table 1: Examples of Condensation Reactions for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorobenzoic acid | 4-Hydroxybenzoic acid | Acid binding agent, Copper catalyst | Polar high-boiling solvent | 140-280 | Not specified | google.com |

| p-Nitrobenzonitrile | Nitrite, Carbonate | Not specified | Not specified | Not specified | 73.5 (hydrolysis step) | google.com |

| 4-Chloronitrobenzene | Phenol | Copper, KOH | Not specified | >210 | Not specified | wikipedia.org |

Oxidation-based methods provide an alternative pathway, typically starting from 4,4'-dimethyl diphenyl ether (also known as 4,4'-ditolyl ether). In this process, the methyl groups attached to the aromatic rings are oxidized to carboxylic acid groups. ccspublishing.org.cn A powerful oxidizing agent, such as potassium permanganate (KMnO₄), is commonly employed for this transformation. google.commasterorganicchemistry.com Potassium permanganate is a strong and versatile oxidant capable of converting alkyl side chains on an aromatic ring into carboxylic acids. libretexts.orgyoutube.com

The reaction involves treating 4,4'-dimethyl diphenyl ether with potassium permanganate, often under basic conditions and with heating. google.com While effective, this method can generate significant amounts of manganese dioxide waste, posing environmental concerns. google.com Alternative methods have been explored using dioxygen in the presence of catalysts like cobalt and manganese salts to achieve the oxidation. google.com

Table 2: Oxidation-Based Synthesis of this compound

| Starting Material | Oxidizing Agent/Catalyst | Key Features | Reference |

| 4,4'-Dimethyl diphenyl ether | Potassium Permanganate (KMnO₄) | Strong oxidizing agent, can produce waste. | google.com |

| 4,4'-Dimethyl diphenyl ether | Dioxygen, Cobalt and Manganese salts | Catalytic process, potentially greener alternative. | google.com |

The Friedel-Crafts acylation is another foundational reaction utilized in the synthesis of this compound. sigmaaldrich.com This electrophilic aromatic substitution reaction can be used to introduce acyl groups onto a diphenyl ether scaffold. organic-chemistry.org One patented method begins with diphenyl ether, which undergoes a Friedel-Crafts acylation reaction with diacetyl oxide using a trifluoromethanesulfonic acid catalyst to produce 4,4'-diacetyl diphenyl ether. google.com The acetyl groups are then converted to carboxylic acid groups through a haloform-type reaction using sodium hypochlorite (NaClO), yielding this compound. google.com The mechanism of Friedel-Crafts acylation involves the generation of a resonance-stabilized acylium ion, which acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com

With a growing emphasis on a circular economy, chemical recycling through depolymerization has emerged as a potential source for monomers like this compound. nih.gov High-performance polymers, such as certain polyetherketones or liquid crystal polymers, that incorporate the 4,4'-oxydibenzoate structure could theoretically be broken down into their constituent monomers. google.com Processes like alcoholysis, glycolysis, or hydrolysis, often under specific temperature, pressure, and catalytic conditions, can cleave the ester or amide bonds within the polymer backbone. nih.govnih.gov This approach allows for the recovery of valuable monomers from post-consumer or industrial plastic waste, which can then be repolymerized to produce virgin-grade materials. nih.gov

Derivatization of this compound and its Chemical Reactivity

The chemical structure of this compound, featuring two aromatic rings linked by an ether oxygen and substituted with carboxylic acid groups, dictates its reactivity. The carboxylic acid groups and the aromatic rings are the primary sites for chemical modification.

The benzene (B151609) rings of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. minia.edu.eglumenlearning.com However, the reactivity of the rings is significantly influenced by the attached carboxylic acid (-COOH) groups. The -COOH group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. quora.com

This deactivation occurs because the carboxyl group pulls electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com Furthermore, the resonance structures of the intermediate carbocation (the Wheland intermediate) show that the -COOH group is a meta-director. truman.edu This means that incoming electrophiles will preferentially add to the positions meta to the carboxylic acid groups (i.e., positions 3, 5, 3', and 5'). Attack at the ortho or para positions would result in a highly unstable resonance structure where a positive charge is placed adjacent to the electron-withdrawing carboxyl group. quora.com

For example, in the nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO₂⁺). lumenlearning.comtruman.edu This electrophile would be directed to the meta positions, potentially leading to 4,4'-oxybis(3-nitrobenzoic acid) or further nitrated products under more forcing conditions. Similarly, halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield brominated derivatives at the same meta positions. lumenlearning.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Directing Group | Predicted Position of Substitution |

| Nitration | NO₂⁺ | -COOH (meta-directing) | Positions 3, 5, 3', and 5' |

| Bromination | Br⁺ (from Br₂/FeBr₃) | -COOH (meta-directing) | Positions 3, 5, 3', and 5' |

| Sulfonation | SO₃ | -COOH (meta-directing) | Positions 3, 5, 3', and 5' |

Amide and Sulfonamide Formation from this compound

The presence of two carboxylic acid groups makes this compound an ideal building block for the synthesis of polyamides and other derivatives through the formation of amide bonds. Research has been conducted on the synthesis of amides and sulfonamides from this compound, particularly those containing other biologically relevant moieties like 2-arylaminopyrimidines. researchgate.net

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. This typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A variety of coupling reagents are employed for this purpose.

Common methods applicable to this compound include:

Carbodiimide-based coupling: Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which readily reacts with primary or secondary amines to form the corresponding amide. luxembourg-bio.com

Phosphonium or Uronium Salt Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU are highly efficient for forming amide bonds, especially in peptide synthesis, and are effective for a wide range of carboxylic acids and amines.

Acid Chloride Formation: A traditional two-step method involves converting the carboxylic acid groups to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,4'-oxybis(benzoyl chloride) can then be reacted with an amine to yield the diamide.

The synthesis of sulfonamide derivatives from this compound can be envisioned through pathways where the core structure is linked to a sulfonamide-containing molecule via an amide bond. For instance, reacting the activated dicarboxylic acid with an aminosulfonamide would result in a molecule featuring both functionalities.

Table 3: General Methods for Amide Formation from this compound

| Method | Activating/Coupling Reagent | Amine Source | Byproducts |

|---|---|---|---|

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Primary or Secondary Amine (R-NH₂) | Dicyclohexylurea (DCU) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Primary or Secondary Amine (R-NH₂) | HCl, SO₂ |

| Phosphonium Salt Coupling | PyBOP | Primary or Secondary Amine (R-NH₂) | Triphenylphosphine oxide, HOBt |

Metal Organic Frameworks Mofs and Coordination Polymers Utilizing 4,4 Oxydibenzoic Acid

Design Principles and Self-Assembly Mechanisms of 4,4'-Oxydibenzoic Acid-Based Frameworks

The formation of predictable and novel framework structures from this compound is governed by its intrinsic chemical nature and the specific reaction conditions employed. The self-assembly process involves the coordination of its carboxylate groups with metal ions, guided by the ligand's geometry and flexibility.

This compound, often abbreviated as H₂oba, functions as a classic example of a ditopic, V-shaped organic linker. researchgate.net It possesses two carboxylate groups located at the para-positions of the two phenyl rings, which are connected by an ether oxygen atom. These two carboxylate groups act as coordination sites (ditopic nature), enabling the ligand to bridge two different metal centers.

The central ether linkage (–O–) imparts significant flexibility to the molecule, allowing the two phenyl rings to rotate and bend. This flexibility is a key feature that distinguishes it from rigid linear linkers. The average angle between the carboxylate carbons and the bridging oxygen is approximately 125°. researchgate.net This inherent V-shape and conformational adaptability offer more possibilities in geometric configurations and coordination modes with metal ions, making it a versatile builder for complex supramolecular architectures. nih.govresearchgate.net The use of such V-shaped linkers is a strategic approach to create unique network topologies that differ from those constructed with linear linkers. researchgate.net

The conformational freedom of the this compound linker has a profound impact on the final topology of the resulting MOF or coordination polymer. The bent structure of the oba²⁻ ligand can lead to the formation of novel channel shapes and layer thicknesses that are not achievable with linear dicarboxylates. acs.org

For instance, the bending at the ether-oxygen site can produce undulated or wavy layers instead of flat planar sheets. acs.org This flexibility can also lead to the formation of interpenetrated networks, where multiple independent frameworks grow through one another. Controlling or utilizing this interpenetration is a significant challenge and an opportunity in the design of new coordination polymers. nih.gov The final structure is also influenced by other factors in the synthesis, such as the coordination geometry of the metal ion, the presence of solvent molecules, and the inclusion of ancillary ligands, which can work in concert with the flexible nature of H₂oba to direct the assembly towards specific dimensionalities and topologies. acs.orgmdpi.com

Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline MOFs and coordination polymers using this compound. sci-hub.se These methods involve heating a mixture of the metal salt, the H₂oba linker, and a solvent (or a mixture of solvents) in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures ranging from 80 to 220°C. sci-hub.se The autogenous pressure generated at these temperatures facilitates the dissolution of reactants and the subsequent crystallization of the product upon slow cooling.

The choice of solvent is crucial. In solvothermal synthesis, organic solvents like N,N-dimethylformamide (DMF) are frequently used. acs.orgacs.org For example, a nanoporous zinc-based MOF, [Zn₂(oba)₂(dmf)₂]·2DMF, was synthesized by reacting zinc acetate (B1210297) dihydrate with H₂oba in dry DMF. acs.org Hydrothermal synthesis employs water as the primary solvent. This method was used to prepare a series of isoreticular lanthanide-based MOFs and a yttrium-based MOF, [Y(OBA)(Ox)₀.₅(H₂O)₂], which was synthesized from a mixture of yttrium nitrate (B79036), H₂oba, and oxalic acid in water at 150°C for five days. rsc.org

Mixed-solvent systems are also widely employed. A manganese(II) coordination polymer was prepared by heating a mixture of manganese chloride, H₂oba, and 2,2'-bipyridine (B1663995) in a methanol-water solution at 130°C for three days. mdpi.com Similarly, a zinc(II) coordination polymer was prepared solvothermally at 120°C in dimethylacetamide. nih.govresearchgate.net These techniques are effective for producing high-quality single crystals suitable for X-ray diffraction analysis, which is essential for determining the complex structures of these materials.

| Framework Name/Formula | Metal Source | Solvent(s) | Temperature | Time | Reference |

|---|---|---|---|---|---|

| {[Zn(C₁₄H₈O₅)(CH₅N)₂]·C₄H₉NO}n | Zn(NO₃)₂·6H₂O | Dimethylacetamide | 120°C | 72 h | nih.govresearchgate.net |

| [Zn₂(oba)₂(dmf)₂]·2DMF | Zn(CH₃COO)₂·2H₂O | DMF | Not Specified | Not Specified | acs.org |

| [Y(OBA)(Ox)₀.₅(H₂O)₂] | Y(NO₃)₃·6H₂O | H₂O | 150°C | 5 days | rsc.org |

| [Mn₃L₃(2,2'-bpy)₂]n | MnCl₂·4H₂O | Methanol (B129727)/H₂O | 130°C | 3 days | mdpi.com |

| {[Co(C₁₄H₉O₅)₂(C₁₀H₈N₂) (H₂O)₂]·2H₂O}n | CoSO₄ | H₂O | Not Specified | Not Specified | nih.gov |

Structural Diversity and Topological Architectures of this compound-Based Systems

The combination of the V-shaped H₂oba linker with various metal centers and auxiliary ligands under different synthetic conditions leads to a remarkable diversity of network architectures, ranging from simple one-dimensional chains to complex two-dimensional layers.

One-dimensional structures are a common motif in coordination polymers based on this compound. In these architectures, the H₂oba ligand typically bridges metal centers to form infinite chains.

A notable example is a zinc(II) coordination polymer, {[Zn(C₁₄H₈O₅)(CH₅N)₂]·C₄H₉NO}n. In this structure, each oba²⁻ anion bridges two Zn(II) cations through its carboxylate groups in a monodentate fashion. nih.govresearchgate.net This coordination mode results in the formation of one-dimensional polymeric chains. nih.govresearchgate.net In another case, a cobalt(II) coordination polymer was synthesized using H₂oba and 4,4'-bipyridine (B149096) as a co-ligand. nih.goviucr.org Here, the Co(II) ions are connected by the rigid 4,4'-bipyridine ligands to form the primary 1D chains, while the partially deprotonated Hoba⁻ ligands are coordinated to the cobalt centers and extend outwards from the sides of the chain. nih.goviucr.org These examples show that 1D chains can be formed either directly by the H₂oba linker or by an ancillary ligand, with H₂oba playing a different structural role.

Two-dimensional networks are formed when 1D chains are further linked together. The this compound linker is instrumental in extending the dimensionality from 1D to 2D. For instance, in a zinc(II) coordination polymer with the formula [Zn(oba)(H₂O)], the carboxylate groups of the oba²⁻ ligand bridge zinc centers to create 1D (Zn−oba)n chains. acs.org These chains are then further interconnected by other oba²⁻ ligands, resulting in a 2D layered structure. acs.org Due to the bent nature of the linker, these 2D layers are not flat but are undulated. acs.org

In other cases, 2D networks are formed through supramolecular interactions, such as hydrogen bonds. The 1D chains of {[Zn(C₁₄H₈O₅)(CH₅N)₂]·C₄H₉NO}n are linked via N–H···O hydrogen bonds between the methylamine (B109427) ligands on one chain and the uncoordinated carboxylate oxygen atoms on adjacent chains, forming a 2D supramolecular network. nih.govresearchgate.net A yttrium-based MOF, [Y(OBA)(Ox)₀.₅(H₂O)₂], also exhibits a 2D framework where Y³⁺ ions are connected by both oba²⁻ and oxalate (B1200264) ligands. rsc.org

| Framework Formula | Metal Ion | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|---|

| {[Zn(C₁₄H₈O₅)(CH₅N)₂]·C₄H₉NO}n | Zn(II) | 1D chain -> 2D supramolecular network | oba²⁻ acts as a μ₂-bridging ligand forming 1D chains; chains are linked by N-H···O hydrogen bonds into a 2D network. | nih.govresearchgate.net |

| {[Co(C₁₄H₉O₅)₂(C₁₀H₈N₂)(H₂O)₂]·2H₂O}n | Co(II) | 1D chain -> 2D supramolecular network | Co(II) ions are linked by 4,4'-bipyridine into 1D chains; O-H···O hydrogen bonds extend these into a 2D architecture. | nih.goviucr.org |

| [Zn(oba)(H₂O)] | Zn(II) | 2D network | 1D (Zn-oba)n chains are connected by oba²⁻ linkers to form undulated 2D layers. | acs.org |

| [Y(OBA)(Ox)₀.₅(H₂O)₂] | Y(III) | 2D network | Y³⁺ ions are connected by both oba²⁻ and oxalate ligands to form a 2D structure. | rsc.org |

Three-Dimensional (3D) Framework Architectures (e.g., Pillared-Layer, Entangled, Interpenetrated Networks)

The flexible, V-shaped linker this compound (H₂oba) is instrumental in the construction of diverse and complex three-dimensional (3D) metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org Its structural versatility allows for the formation of various intricate architectures, including pillared-layer, entangled, and interpenetrated networks. mdpi.comacs.orguj.edu.pl

Pillared-Layer Networks: A notable example is the heteroleptic 3D MOF, [Zn₂(μ₄-odba)₂(μ-bpdh)]n·nDMF (Zn-MUM-1), which is constructed using this compound and 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (bpdh) as linkers. acs.orgnih.gov In this structure, the μ₄-odba²⁻ dicarboxylate blocks are cross-linked by their carboxylate functionalities to form 2D layer motifs. acs.org These layers are then pillared by the μ-bpdh linkers, resulting in a complex 3D framework. acs.org The synthesis of such pillared-layered MOFs can be achieved through methods like ionothermal and mechanochemical syntheses, which have proven effective for selectively producing these types of architectures. sci-hub.se

Entangled and Interpenetrated Networks: The use of long and flexible ligands like this compound often leads to the formation of frameworks with large voids, which can result in interpenetration and entanglement to enhance structural stability. mdpi.comnih.gov

An example of an entangled network is a manganese(II) coordination polymer, [Mn₃L₃(2,2'-bpy)₂]n, where L is derived from 4,4'-oxybis(benzoic acid). This compound features [MnL₂]n layers extended by L bridges to form a 3D framework. mdpi.comnih.gov The resulting network has an unusual (2,6)-connectivity and a novel topology, with identical and complementary networks becoming entangled to create a self-penetrating supramolecular lattice. mdpi.comnih.gov

Interpenetration is also a common feature in MOFs derived from this compound. For instance, a zinc-based MOF synthesized with dimethyl 4,4'-oxydibenzoate and 3,3'-dimethyl-4,4'-bipyridine (B11930356) under solvothermal conditions yields a 3D structure with a twofold interpenetrating architecture. Similarly, a series of humidity-stable microporous MOFs, {[Zn(oba)(X-pip)]·3H₂O·2DMF}n (JUK-8X), exhibits an eightfold interpenetrated network with a diamondoid (dia) topology. uj.edu.placs.org Another example is a yttrium(III) MOF, [Y₁₆(μ-OH₂)(μ₃-OH)₈(oba)₂₀(dmf)₄]·7H₂O·7dmf, which features two interpenetrated metal-secondary building units (SBUs). rsc.orgchalmers.se

The following table summarizes examples of 3D framework architectures utilizing this compound:

| Framework Architecture | Example Compound | Metal Ion(s) | Key Structural Features |

| Pillared-Layer | [Zn₂(μ₄-odba)₂(μ-bpdh)]n·nDMF (Zn-MUM-1) acs.orgnih.gov | Zinc(II) | 2D layers of dicarboxylate-bridged metal centers pillared by bpdh linkers. acs.org |

| Entangled | [Mn₃L₃(2,2'-bpy)₂]n mdpi.comnih.gov | Manganese(II) | Self-penetrating supramolecular lattice with unusual (2,6)-connectivity. mdpi.comnih.gov |

| Interpenetrated | Zinc-based MOF with dimethyl 4,4'-oxydibenzoate | Zinc(II) | Twofold interpenetrating architecture. |

| Interpenetrated | {[Zn(oba)(X-pip)]·3H₂O·2DMF}n (JUK-8X) uj.edu.placs.org | Zinc(II) | Eightfold interpenetrated network with dia topology. uj.edu.placs.org |

| Interpenetrated | [Y₁₆(μ-OH₂)(μ₃-OH)₈(oba)₂₀(dmf)₄]·7H₂O·7dmf rsc.orgchalmers.se | Yttrium(III) | Two interpenetrated metal-SBUs. rsc.orgchalmers.se |

Secondary Building Unit (SBU) Formation and Metal Coordination Geometries

The coordination of metal ions with this compound gives rise to a variety of Secondary Building Units (SBUs), which are fundamental components that dictate the final topology of the MOF. rsc.org The nature of the SBU can range from single metal ions to multinuclear clusters and even infinite one-dimensional or two-dimensional units. rsc.org

In a manganese(II) coordination polymer, a trimetallic SBU, [Mn₃(CO₂)₆N₄], is formed, bridged by six carboxylic groups. mdpi.com This trimetallic SBU acts as a 6-connected node that links through the organic ligands to generate the extended 3D framework. mdpi.com The coordination environment of the manganese ions varies within this SBU. One manganese center (Mn₁) is coordinated to two nitrogen atoms from a 2,2'-biphenyl ligand and four oxygen atoms from three different bridging ligands. mdpi.com Another manganese center (Mn₂) is coordinated to six oxygen atoms from six different ligands. mdpi.com

A particularly complex SBU is observed in an yttrium(III)-based MOF, [Y₁₆(μ-OH₂)(μ₃-OH)₈(oba)₂₀(dmf)₄]·7H₂O·7dmf. rsc.orgchalmers.se This compound features an unusual 3D metal-SBU formed by eight crystallographically independent yttrium(III) ions. rsc.orgchalmers.se The formation of such 3D inorganic building units with yttrium(III) is considered rare. rsc.orgchalmers.se

In the layer-pillared MOF, Zn-MUM-1, the zinc(II) center is five-coordinated, adopting a distorted square-pyramidal {ZnNO₄} coordination geometry. acs.org The zinc-nitrogen and zinc-oxygen bond distances are in the range of 2.033(2)–2.050(2) Å. acs.org

The table below details the SBU formation and metal coordination in selected MOFs:

| MOF Compound | Metal Ion | Secondary Building Unit (SBU) | Metal Coordination Geometry |

| [Mn₃L₃(2,2'-bpy)₂]n mdpi.com | Manganese(II) | Trimetallic [Mn₃(CO₂)₆N₄] mdpi.com | Mn₁: Coordinated to 2 N and 4 O atoms; Mn₂: Coordinated to 6 O atoms mdpi.com |

| [Y₁₆(μ-OH₂)(μ₃-OH)₈(oba)₂₀(dmf)₄]·7H₂O·7dmf rsc.orgchalmers.se | Yttrium(III) | 3D metal-SBU with 16 Y(III) ions rsc.orgchalmers.se | Eight crystallographically independent Y(III) ions rsc.orgchalmers.se |

| Zn-MUM-1 acs.org | Zinc(II) | Single Zn(II) center acs.org | Distorted square-pyramidal {ZnNO₄} acs.org |

Co-crystal Structures Involving this compound

This compound readily forms co-crystals with various organic molecules, primarily through hydrogen bonding interactions. In these structures, the carboxylic acid groups of this compound act as hydrogen bond donors, while suitable acceptor groups on the co-former molecule, such as pyridine (B92270) nitrogen atoms, act as acceptors.

For instance, a 1:1 co-crystal of this compound (H₂oba) and 1,3-di-4-pyridylpropane (bpp) has been reported, with the chemical formula C₁₃H₁₄N₂·C₁₄H₁₀O₅. nih.goviucr.org In this co-crystal, strong intermolecular O-H···N hydrogen bonds are formed between the carboxylic acid groups of H₂oba and the nitrogen atoms of the pyridine rings in bpp. nih.goviucr.org These interactions link the molecules into one-dimensional zigzag chains. nih.gov The crystal structure is further stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions. iucr.org The dihedral angle between the two benzene (B151609) rings of the flexible H₂oba molecule is 57.07 (1)°, while the two pyridine rings of bpp have a dihedral angle of 27.52 (1)°. iucr.org

Another co-crystal has been reported involving [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone] and this compound in a 1:1 ratio. iucr.org

The formation of these co-crystals can sometimes occur serendipitously during attempts to synthesize metal-organic frameworks. For example, the co-crystal of H₂oba and bpp was isolated during a hydrothermal reaction aimed at producing a Cd(II) complex with the mixed ligands. iucr.org

The table below provides details on reported co-crystal structures:

| Co-crystal Components | Molar Ratio | Key Intermolecular Interactions | Resulting Supramolecular Architecture |

| This compound and 1,3-di-4-pyridylpropane nih.goviucr.org | 1:1 | O-H···N hydrogen bonds, C-H···O hydrogen bonds, π-π stacking nih.goviucr.org | One-dimensional zigzag chains linked into a 3D network nih.goviucr.org |

| This compound and [propane-1,3-diylbis(piperidine-4,1-diyl)]bis[(pyridin-4-yl)methanone] iucr.org | 1:1 | Not specified | Not specified |

Functional Applications of this compound-Derived MOFs and Coordination Polymers

Adsorption and Separation Processes

MOFs derived from this compound have shown promise in the capture and sequestration of carbon dioxide. The tunability of their pore size and chemical functionality allows for the design of materials with selective CO₂ adsorption properties. researchgate.net

A yttrium(III) MOF, designated as compound 2 ([Y₁₆(μ-OH₂)(μ₃-OH)₈(oba)₂₀]·6H₂O), which is the desolvated form of a more complex structure, exhibits a modest uptake of CO₂ at 298 K and 100 kPa, measured at 0.85 mmol g⁻¹. rsc.org

In a series of flexible zinc-based MOFs, JUK-8X, where X represents a halogen substituent on an ancillary linker, the CO₂ adsorption properties can be finely tuned. researchgate.net The introduction of different halogen atoms allows for the precise adjustment of the gate-opening pressure for CO₂ adsorption, ranging from a pressure/saturation pressure ratio (p/p₀) of 0.08 for the parent JUK-8 to 0.78 for the chlorine-functionalized JUK-8Cl. researchgate.net Interestingly, while fluorine or chlorine substituents have little effect on the maximum molar CO₂ uptake compared to the parent JUK-8, the larger bromine and iodine atoms increase this uptake by 59% and 48%, respectively. researchgate.net In situ powder X-ray diffraction studies on a model compound, JUK-8F, have revealed a detailed mechanism of phase transitions upon CO₂ adsorption, including the positions of the adsorbed gas molecules. researchgate.net

Cerium(IV)-based MOFs, such as CAU-58, which is isoreticular with MIL-140 and uses this compound as a linker, have also been investigated for their CO₂ capture performance. researchgate.net

The table below summarizes the CO₂ adsorption data for selected MOFs:

| MOF | Metal Ion | CO₂ Uptake | Conditions | Key Findings |

| Compound 2 rsc.org | Yttrium(III) | 0.85 mmol g⁻¹ rsc.org | 298 K, 100 kPa rsc.org | Modest CO₂ uptake in the desolvated framework. rsc.org |

| JUK-8X Series researchgate.net | Zinc(II) | Variable | Not specified | Gate-opening pressure for CO₂ can be tuned by halogenation of the linker. Larger halogens (Br, I) increase molar uptake. researchgate.net |

Aluminum-based MOFs (Al-MOFs) are recognized for their stability, making them suitable candidates for capturing volatile radioactive species like methyl iodide (CH₃I). acs.orgnih.gov In silico studies have been conducted on a series of Al-MOFs, including those derived from this compound (H₂ODB), to evaluate their potential for capturing trace amounts of CH₃I from gas streams that mimic off-gas from used nuclear fuel reprocessing. acs.orgnih.gov

These studies, employing Grand Canonical Monte Carlo (GCMC) simulations, have explored the relationship between the structural properties of the MOFs and their CH₃I adsorption capabilities. acs.orgnih.gov It was observed that the gravimetric uptake of CH₃I generally increases with the density of the Al-MOF, although the correlation is not linear. acs.orgnih.gov

Simulations of adsorption isotherms for CH₃I, CO₂, O₂, and N₂ in functionalized CAU-11-X MOFs show that CH₃I, having a larger molecular size, benefits from enhanced interactions with the pore surface. acs.orgnih.gov The adsorption isotherms for CH₃I in these materials are of Type I, indicating micropore filling at relatively low pressures. nih.gov

While specific uptake values for a this compound-based Al-MOF are not detailed in the provided context, the research highlights the potential of this class of materials for trace gas adsorption, with performance being influenced by factors such as pore size and surface functionality. acs.orgnih.gov

Luminescent and Photoluminescent Properties

The aromatic nature of the this compound ligand makes it an effective "antenna" in MOFs, capable of absorbing ultraviolet light and transferring the energy to emissive metal centers, particularly lanthanide ions. This property is harnessed to create materials with tailored luminescent and photoluminescent characteristics.

The incorporation of lanthanide ions (Ln³⁺) into MOFs built with this compound leads to materials with strong, characteristic luminescence. In these systems, the organic ligand absorbs excitation energy and efficiently transfers it to the f-orbitals of the lanthanide ions, which then emit light through their specific f-f electronic transitions. This process, known as the antenna effect, results in sharp, well-defined emission bands and long luminescence lifetimes.

For instance, MOFs constructed with Europium(III) and Terbium(III) using this compound (H₂oba) as the primary ligand display highly efficient red and green emissions, respectively. rsc.org The absence of the ligand's own characteristic emission in the spectra of these Eu³⁺ and Tb³⁺ MOFs indicates an effective energy transfer from the ligand to the metal ions. frontiersin.org

This principle has been further demonstrated in yttrium-based MOFs, such as [Y₀.₉Eu₀.₁(OBA)(Ox)₀.₅(H₂O)₂] and [Y₀.₉Tb₀.₁(OBA)(Ox)₀.₅(H₂O)₂] , where a small fraction of Y³⁺ ions are replaced by Eu³⁺ or Tb³⁺ through an isomorphous substitution technique. The 4,4'-oxybis(benzoic acid) (OBA) and oxalate (Ox) ligands sensitize the doped lanthanide ions, resulting in strong luminescence. rsc.org The large Stokes shift observed in these materials is advantageous for applications such as visible detection of analytes. rsc.org

A sophisticated application of lanthanide-sensitized luminescence is the creation of white-light-emitting MOFs. By carefully controlling the composition of lanthanide ions within a single MOF host built with this compound, it is possible to combine the primary colors (red, green, and blue) to generate white light.

A high-efficiency white-light-emitting system was realized in a lanthanide-organic framework with the general formula [Ln(oba)phen(ox)₀.₅]ₙ , where H₂oba is 4,4'-oxybis(benzoic acid), phen is 1,10-phenanthroline, and ox is oxalate. rsc.org While the individual europium(III) and terbium(III) versions of this MOF emit red and green light, respectively, a high-efficiency white light emission was achieved by doping a gadolinium(III) framework with carefully controlled amounts of Eu³⁺ and Tb³⁺. rsc.org In another system, nearly white light emission was achieved through a trichromatic approach combining the red emission from Eu(III), green from Tb(III), and blue emission originating from a different organic ligand co-incorporated into the framework. frontiersin.org

Table 2: Luminescent Properties of Selected MOFs Utilizing this compound

| MOF System | Lanthanide(s) | Emitted Color | Application/Feature | Reference(s) |

| [Ln(oba)phen(ox)₀.₅]ₙ | Eu³⁺ / Tb³⁺ | Red / Green | Lanthanide-sensitized emission | rsc.org |

| Gd-MOF doped with Eu³⁺/Tb³⁺ | Gd³⁺, Eu³⁺, Tb³⁺ | White | White light emission | rsc.org |

| [Y₀.₉Ln₀.₁(OBA)(Ox)₀.₅(H₂O)₂] | Y³⁺, Eu³⁺ / Tb³⁺ | Red / Green | Doped MOF for sensing | rsc.org |

Catalytic Activity in Organic Transformations

The structural attributes of MOFs, such as high surface area, tunable porosity, and exposed metal sites, make them highly attractive as heterogeneous catalysts. MOFs derived from this compound have been explored for their catalytic potential in various organic reactions.

The conversion of carbon dioxide (CO₂) into valuable chemicals is a significant goal in sustainable chemistry. One such reaction is the carboxylative cyclization of substrates like propargylamines with CO₂ to form oxazolidinones. This transformation is often catalyzed by MOFs that possess specific functionalities, such as basic amine groups, to activate the substrates and facilitate the reaction. researchgate.netresearchgate.net

While the use of MOFs as catalysts for carboxylative cyclization is an active area of research, specific examples of MOFs constructed solely with this compound as the primary linker for this particular application are not prominently documented in the reviewed scientific literature. Research in this area has often focused on MOFs containing other linkers, such as 1,4-benzenedicarboxylic acid, or those that have been post-synthetically modified to introduce functional groups like amines, which are crucial for the catalytic cycle. researchgate.netberkeley.edu

Photocatalysis using MOFs is a promising strategy for addressing environmental and energy challenges, including the reduction of CO₂ into solar fuels. mdpi.comillinois.eduresearchgate.net The process relies on a photocatalyst that can absorb light to generate electron-hole pairs, which then drive the reduction of CO₂. mdpi.com The ideal MOF for this purpose should possess strong light absorption capabilities, efficient charge separation, and a high affinity for CO₂ molecules. rsc.orgmdpi.com

MOFs built with this compound have been synthesized and investigated for general photocatalytic activities. For example, a copper-based MOF, [Cu₂(DPA)(OBA)₂]ₙ (where H₂OBA is this compound), was found to be suitable for the photocatalytic degradation of Rhodamine B dye. mdpi.com However, the direct application of MOFs based on this compound for the specific task of photocatalytic CO₂ reduction is not extensively reported in the surveyed literature. The development of efficient MOF-based photocatalysts for CO₂ reduction often involves careful selection of the metal node (e.g., copper, rhenium) and the organic linkers to ensure the appropriate electronic properties and catalytic sites are present for the multi-electron reduction process. frontiersin.orgnih.gov

Sensing Capabilities and Chemo-responsive Behavior

MOFs constructed with this compound often exhibit remarkable sensing capabilities, attributed to their porous structures and the potential for host-guest interactions that can modulate their physical properties, such as luminescence.

The luminescence of lanthanide-based MOFs (Ln-MOFs) incorporating this compound or its derivatives can be highly sensitive to the presence of specific metal ions and anions in aqueous solutions. This "turn-off" sensing mechanism typically involves the quenching of the MOF's fluorescence upon interaction with the analyte.

Research has demonstrated that certain Ln-MOFs can act as effective luminescent probes for the detection of dichromate (Cr₂O₇²⁻) and chromate (B82759) (CrO₄²⁻) anions. acs.org For instance, a terbium-based MOF (1-Tb) showed significant luminescence quenching in the presence of these ions, with a quenching efficiency of 98.81% for Cr₂O₇²⁻. acs.org This high sensitivity and selectivity, even in the presence of other interfering anions, make these materials promising for environmental monitoring. acs.org The mechanism often involves the absorption of the MOF's excitation or emission energy by the analyte, leading to the quenching effect.

While specific detailed studies on Pb²⁺ detection using a this compound MOF were not prominently highlighted, the broader class of MOFs is well-recognized for its potential in sensing heavy metal ions. researchgate.net The high surface area and the presence of functional oxygen donor atoms in the pores facilitate strong Lewis acid-base interactions, which are crucial for the adsorption and detection of ions like Pb²⁺. researchgate.net Furthermore, MOFs based on this compound have shown high sensitivity in detecting other ions like Fe³⁺ and UO₂²⁺, as well as nitroaromatic compounds, through luminescence quenching. researchgate.netrsc.orgresearchgate.net

Table 1: Luminescent Sensing Performance of a Y-MOF:Eu Platform

The following table details the quenching constants for various nitroaromatic analytes, demonstrating the sensing capability of MOFs derived from this compound.

| Analyte | Quenching Constant (Ksv) (M⁻¹) |

| 2,4,6-trinitrophenol (TNP) | 3.21 x 10⁴ |

| 4-nitrotoluene (NT) | 2.44 x 10⁴ |

| 2,4-dinitrotoluene (DNT) | 1.02 x 10⁴ |

| Nitrobenzene (NB) | 1.03 x 10⁴ |

Data sourced from studies on lanthanide-doped yttrium MOFs. researchgate.net

A significant area of research is the development of flexible or "soft" MOFs that exhibit dynamic structural changes in response to external stimuli, such as the adsorption of guest molecules. This compound is a key ligand in synthesizing such materials, which can undergo large-scale, reversible transformations between non-porous (closed-pore, cp) and porous (open-pore, op) phases. researchgate.net

This "breathing" or "gating" phenomenon is driven by the subtle balance of energy between the host framework and the guest molecules. The introduction of guest molecules like CO₂ can trigger a structural transition from a collapsed, non-porous state to an expanded, porous one. researchgate.netnih.gov

A notable example is the JUK-8 series of MOFs, which are eightfold interpenetrated frameworks of the formula [Zn(oba)(X-pip)]n. nih.gov These materials exhibit distinct phase transitions upon CO₂ adsorption. The transition can occur in a single step (cp → op) or proceed through an intermediate phase (ip) (cp → ip → op). researchgate.net This behavior can be precisely tuned by functionalizing the other ligands within the structure, demonstrating control over the gate-opening pressure required for the transition. nih.gov Similarly, the UAM-1O framework, built from zinc paddlewheel units, this compound, and a thiazolothiazole-based pillar, shows a two-step transformation upon CO₂ adsorption. mdpi.com

Table 2: Adsorption-Induced Behavior in Flexible MOFs with 4,4'-Oxydibenzoate

| Framework | Composition | Stimulus | Observed Behavior |

| JUK-8 Series | [Zn(oba)(X-pip)]n | CO₂ Adsorption | Adsorption-induced pore-opening (cp → op or cp → ip → op); gate-opening pressure tunable by linker functionalization. researchgate.netnih.gov |

| UAM-1O | [Zn₂(oba)₂(TzTz)] | CO₂ Adsorption | Two-step structural transformation from a closed-pore (cp) to an open-pore (op) phase. mdpi.com |

cp = closed-pore, ip = intermediate-pore, op = open-pore, oba = 4,4'-oxydibenzoate, TzTz = 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole

Magnetic Properties in Transition Metal Coordination Polymers

The assembly of this compound with open-shell transition metal ions, such as Co(II) and Mn(II), can yield coordination polymers with interesting magnetic properties. The carboxylate groups of the ligand are effective at mediating magnetic exchange interactions between metal centers.

Photoelectric Properties of Coordination Networks

Coordination networks incorporating this compound can exhibit notable photoelectric properties, combining light-emitting capabilities (photoluminescence) with electrochemical activity. These properties are valuable for the development of new functional materials for optical and electronic applications.

A three-dimensional coordination polymer with the formula [Mn₃(L)₃(2,2'-bpy)₂]n (where H₂L is this compound) has been shown to possess both fluorescence and electrochemical activity. researcher.life The fluorescence spectrum of this manganese-based polymer shows a distinct emission band when dissolved in methanol at room temperature, indicating its potential as a luminescent material. researcher.life

Furthermore, electrochemical investigations of this compound reveal redox activity, a key component of photoelectric behavior. researcher.life The ability of a material to both absorb/emit light and undergo electron transfer processes is the foundation of properties like photocurrent generation, where light absorption leads to the flow of electric current. researchgate.netresearchgate.net Zinc(II) polymers based on this compound also exhibit photoluminescence, with emission characteristics that can be tuned based on the specific structure and co-ligands used.

Table 3: Properties of a Photoelectric Mn(II) Coordination Polymer

| Property | Description |

| Formula | [Mn₃(L)₃(2,2'-bpy)₂]n (H₂L = this compound) |

| Structure | 3-D coordination framework with a self-penetrating supramolecular lattice. researcher.life |

| Photoluminescence | Exhibits fluorescent emission in a methanol solution at room temperature. researcher.life |

| Electrochemical Properties | Demonstrates electrochemical activity, indicating potential for redox-based applications. researcher.life |

Polymer Science and Materials Engineering Applications of 4,4 Oxydibenzoic Acid

Utilization as a Monomer in High-Performance Polymer Synthesis

The bifunctional nature of 4,4'-oxydibenzoic acid, with its two carboxylic acid groups, allows it to be readily incorporated into various polymer backbones through condensation polymerization reactions. cymitquimica.com This versatility has led to its use in the synthesis of a range of high-performance polymers, including polyesters, polyamides, liquid crystal polymers (LCPs), polybenzoxazoles, and poly-aromatic aldehyde resins. google.com

This compound is a key building block in the synthesis of aromatic polyesters and polyamides. chemimpex.com These polymers are prized for their excellent thermal and mechanical properties. chemimpex.com The ether linkage in the ODBA monomer contributes to enhanced flexibility and solubility of the resulting polymers compared to those made with more rigid aromatic diacids.

In the synthesis of polyesters , ODBA is reacted with various diols. epo.org These polyesters can be tailored for specific applications, including as coatings and adhesives, due to their improved heat resistance and durability. chemimpex.com Aromatic polyesters derived from ODBA are noted for their high-performance characteristics. nasa.govnasa.gov

For the synthesis of polyamides , ODBA is condensed with aromatic diamines. researchgate.netntu.edu.tw The resulting aramids often exhibit high thermal stability and good solubility in organic solvents, which is advantageous for processing. researchgate.net For instance, a series of aromatic polyamides synthesized from ODBA and various diamines using the Yamazaki phosphorylation method demonstrated good thermal stability with 10% weight loss temperatures exceeding 413 °C. researchgate.net The incorporation of ODBA can lead to amorphous polyamides with high glass transition temperatures, making them suitable for various high-temperature applications. mdpi.com

Table 1: Properties of Polyamides Synthesized from this compound and Various Diamines

| Diamine Structure | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Solubility |

|---|---|---|---|---|

| N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | 0.35 - 0.55 | 207 - 245 | > 413 | Good in polar aprotic solvents (NMP, DMAc, DMSO) |

| 2,2'-bis(p-aminophenoxy)-1,1'-binaphthyl | 0.59 | - | - | Soluble in concentrated sulfuric acid |

| 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane | 1.85 - 2.36 | - | - | Transparent films with UV cut-off 326–333 nm |

Data sourced from multiple research findings. researchgate.netntu.edu.twmdpi.com

This compound is a crucial monomer for the creation of thermotropic liquid crystal polymers (LCPs). chemicalbook.comechemi.com These materials are known for their exceptional mechanical strength, high thermal resistance, and chemical inertness. The semi-rigid structure of the ODBA monomer helps to induce and stabilize the liquid crystalline phase in the polymer melt.

LCPs based on ODBA are used in the production of high-strength, high-modulus fibers and specialty plastics. chemicalbook.comechemi.com These materials find extensive use in the electronics industry for components that require dimensional stability at high temperatures, such as connectors and sockets. chemimpex.comchemicalbook.comguidechem.com The incorporation of ODBA into the polymer backbone can also reduce the processing temperature and melt viscosity, facilitating easier manufacturing of complex parts. chemicalbook.comechemi.com Wholly aromatic polyesters, a class of LCPs, can be synthesized using ODBA, exhibiting molecular weights ranging from about 2,000 to 200,000. nasa.gov

This compound is an important monomer for preparing high-performance polybenzoxazoles (PBOs) and poly-aromatic aldehyde resins. google.com

Polybenzoxazoles (PBOs) are a class of heterocyclic polymers with outstanding thermal stability and mechanical properties, making them suitable for aerospace and electronics applications. PBOs are synthesized by the polycondensation of bis(o-aminophenol)s with dicarboxylic acids, such as this compound. researchgate.net Research has shown that PBOs derived from ODBA exhibit improved hydrolytic stability compared to those synthesized with other aromatic diacids like isophthalic acid or terephthalic acid. researchgate.net This enhanced stability is attributed to the electron-donating ether linkage from ODBA, which reduces the electrophilicity of the carbon atom in the oxazole (B20620) ring. researchgate.net Furthermore, studies on poly(o-hydroxyamide)s, which are precursors to PBOs, revealed that polymers derived from ODBA showed better optical transparency. koreascience.kr

Poly-aromatic aldehyde resins also utilize this compound in their synthesis, highlighting its versatility as a high-performance polymer monomer. google.com

Integration into Specialty Plastics and High-Performance Fibers

The unique properties imparted by this compound make it a valuable component in the formulation of specialty plastics and high-performance fibers. chemicalbook.comechemi.com

Specialty plastics containing ODBA benefit from enhanced thermal stability and mechanical durability. chemimpex.com These plastics are often used in demanding environments where resistance to heat and chemicals is paramount, such as in the automotive and aerospace industries. chemimpex.com The incorporation of ODBA can also serve to reduce the baking temperature and viscosity of polymers during processing, making them easier to manufacture into insulating materials and other components. chemicalbook.comechemi.com

High-performance fibers derived from polymers synthesized with ODBA, particularly LCPs and aramids, exhibit high strength and modulus. chemicalbook.comechemi.com These fibers are used in applications requiring exceptional performance, such as in ballistic protection, reinforcement for composites, and in the aerospace industry.

Role in Thermally Stable Polymer Development

A key application of this compound is in the development of thermally stable polymers. cymitquimica.com The aromatic structure and the ether linkage of ODBA contribute significantly to the thermal stability of the resulting polymers. chemimpex.com Polymers containing ODBA can withstand high temperatures without significant degradation, making them suitable for use as high-temperature insulating materials and in other applications where thermal resistance is critical. cymitquimica.com

Thermogravimetric analysis (TGA) of polymers containing ODBA, such as certain polyamides, has demonstrated their high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The compound itself shows decomposition initiating at 300°C, with significant mass loss by 450°C. This inherent thermal stability is transferred to the polymers synthesized from it.

Supramolecular Chemistry and Crystal Engineering with 4,4 Oxydibenzoic Acid

Co-crystal Formation and Hydrogen Bonding Interactions

4,4'-Oxydibenzoic acid (H2oba) is a versatile building block in the field of crystal engineering, primarily due to its ability to form co-crystals with a variety of organic molecules. Its two carboxylic acid groups are excellent hydrogen bond donors, while the ether oxygen and carbonyl oxygens can act as hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding networks, which are the cornerstone of supramolecular assembly.

A notable example is the 1:1 co-crystal formed between this compound and 1,3-di-4-pyridylpropane (bpp). In this structure, strong intermolecular O—H⋯N hydrogen bonds are established between the carboxylic acid groups of H2oba and the nitrogen atoms of the pyridine (B92270) rings in bpp. nih.goviucr.org These interactions are fundamental in linking the individual molecules into one-dimensional zigzag chains. nih.gov The formation of these chains is a clear demonstration of how specific, directional hydrogen bonds can be utilized to control the assembly of molecules into larger, organized structures.

Further stabilization of these supramolecular architectures is often achieved through weaker interactions. In the H2oba-bpp co-crystal, intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions are observed. iucr.org The C—H⋯O bonds involve carbon atoms from the bpp molecule and the uncoordinated carboxyl oxygen atoms of H2oba, providing additional cohesion between adjacent chains. iucr.org Furthermore, π–π stacking interactions between the pyridine rings of adjacent bpp ligands contribute to the formation of a three-dimensional network. iucr.org

The table below summarizes the key interactions and structural features in the co-crystal of this compound and 1,3-di-4-pyridylpropane.

| Interaction/Feature | Description | Reference |

| Primary Interaction | Strong O—H⋯N hydrogen bonds between the carboxylic acid groups of H2oba and the nitrogen atoms of the bpp pyridine rings. | nih.goviucr.org |

| Resulting Assembly | Formation of one-dimensional zigzag chains. | nih.gov |

| Secondary Interactions | Intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. | iucr.org |

| Role of Secondary Interactions | Stabilization of the crystal structure and extension into a three-dimensional network. | iucr.org |

| Dihedral Angle (H2oba) | The two benzene (B151609) rings of the H2oba molecule have a dihedral angle of approximately 57°. | nih.goviucr.org |

| Dihedral Angle (bpp) | The two pyridine rings of the bpp molecule have a dihedral angle of approximately 27-28°. | nih.goviucr.org |

Design of Supramolecular Chains and Networks

The inherent characteristics of this compound, namely its V-shaped conformation and the presence of two carboxylic acid groups, make it an exceptional candidate for the rational design of intricate supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks.

In its pure crystalline form, this compound molecules self-assemble through O–H···O hydrogen bonds between the carboxylic acid groups, forming infinite zigzag chains. This fundamental motif can be further elaborated by introducing other molecular components.

When co-crystallized with bifunctional nitrogen-containing ligands like 1,3-di-4-pyridylpropane, the strong O—H⋯N hydrogen bonds direct the formation of 1D zigzag chains. nih.gov The geometry of these chains is influenced by the flexible nature of both the acid and the co-former.

The construction of higher-dimensional networks often involves metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). In these systems, the deprotonated form of this compound, 4,4'-oxydibenzoate (oba²⁻), acts as a linker. For instance, in a zinc(II) coordination polymer, each oba²⁻ anion bridges two metal centers, forming 1D polymeric chains. iucr.orgresearchgate.net These chains can then be interconnected by hydrogen bonds involving coordinated solvent or amine molecules, resulting in a 2D supramolecular network. iucr.orgresearchgate.net

The flexibility of the oba²⁻ ligand is a critical factor in the topology of the resulting network. The bent nature of the ligand, with a C-O-C angle of about 121.8°, can lead to undulating layers. acs.org This structural feature can also inhibit the interpenetration of networks, which is a common phenomenon in MOFs. acs.org By carefully selecting ancillary ligands and metal ions, it is possible to create more complex 3D frameworks. For example, the combination of manganese(II), 4,4'-oxybis(benzoic acid), and 2,2'-biphenyl resulted in a 3D coordination framework with an unusual self-penetrating topology. mdpi.com The assembly process can be influenced by reaction conditions such as the solvent system. mdpi.com

The table below provides examples of supramolecular structures formed with this compound and its deprotonated form.

| System | Intermolecular Interactions | Resulting Architecture | Reference |

| Pure this compound | O–H···O hydrogen bonds | Infinite zigzag chains | |

| With 1,3-di-4-pyridylpropane | O—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, π–π stacking | 1D zigzag chains forming a 3D network | nih.goviucr.org |

| With Zinc(II) and methylamine (B109427) | Coordination bonds (Zn-O), N–H···O hydrogen bonds | 1D polymeric chains linked into a 2D supramolecular network | iucr.orgresearchgate.net |

| With Manganese(II) and 2,2'-biphenyl | Coordination bonds (Mn-O, Mn-N) | 3D coordination framework with a self-penetrating topology | mdpi.com |

Crystal Structure Analysis in Supramolecular Assemblies

X-ray crystallography is an indispensable tool for the detailed analysis of supramolecular assemblies containing this compound. It provides precise information on bond lengths, bond angles, dihedral angles, and the nature of intermolecular interactions that govern the crystal packing.

In the pure crystalline state, this compound crystallizes in the monoclinic space group P-1. The key structural feature is the formation of infinite zigzag chains along the b-axis driven by O–H···O hydrogen bonds with an O···O distance of 2.68 Å. The dihedral angle between the two benzene rings is 72.56°.

When this compound forms co-crystals, the crystallographic parameters change significantly. For example, the 1:1 co-crystal with 1,3-di-4-pyridylpropane crystallizes in the triclinic system. iucr.org In this co-crystal, the dihedral angle between the two phenyl rings of the H2oba molecule is 57.07°. iucr.org One of the carboxylic acid groups is nearly coplanar with its attached benzene ring, while the other is slightly twisted. nih.gov

In metal-organic frameworks, the coordination of the carboxylate groups to the metal centers is a primary focus of the crystal structure analysis. In a zinc(II) coordination polymer, the Zn(II) cation exhibits a distorted tetrahedral geometry, coordinated to two oxygen atoms from two different oba²⁻ ligands and two nitrogen atoms from two methylamine molecules. iucr.orgresearchgate.net The oba²⁻ anion acts as a bridging ligand, connecting two zinc centers. iucr.orgresearchgate.net

The table below presents selected crystallographic data for this compound and one of its supramolecular assemblies.

| Compound/Assembly | Crystal System | Space Group | Key Dihedral Angle(s) | Key Intermolecular Distances | Reference |

| This compound | Monoclinic | P-1 | 72.56° (between benzene rings) | O···O (H-bond): 2.68 Å | |

| 1:1 Co-crystal with 1,3-di-4-pyridylpropane | Triclinic | P-1 | 57.07° (between H2oba benzene rings), 27.52° (between bpp pyridine rings) | O···N (H-bond), Centroid-centroid (π-π stacking): 3.7838 Å | iucr.org |

| Zinc(II) coordination polymer with methylamine | Not specified | Not specified | Not specified | Zn···Zn distance: 14.512 Å | iucr.orgresearchgate.net |

| Dimethyl 4,4'-oxydibenzoate | Orthorhombic | Aba2 | Not specified | Stabilized by van der Waals interactions |

The analysis of these crystal structures reveals the remarkable adaptability of this compound as a building block. Its ability to participate in a range of intermolecular interactions, coupled with its conformational flexibility, allows for the construction of a diverse array of supramolecular architectures with tailored properties.

Advanced Characterization Techniques in 4,4 Oxydibenzoic Acid Research

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. In the study of 4,4'-oxydibenzoic acid, SCXRD reveals detailed information about its molecular architecture and supramolecular assembly.

Research has shown that this compound crystallizes in the monoclinic crystal system with the space group P-1. The structure is characterized by a V-shape, with a notable dihedral angle between the two phenyl rings. rsc.org This conformation, along with the arrangement of the carboxylic acid groups, dictates the formation of extensive hydrogen bonding networks. Specifically, O-H···O hydrogen bonds between the carboxylic acid groups lead to the formation of infinite zigzag chains. These chains are further stabilized by weaker C-H···π interactions, contributing to a robust crystal lattice.

SCXRD is also indispensable for characterizing coordination polymers and metal-organic frameworks (MOFs) that incorporate the this compound ligand (often denoted as oba²⁻). rsc.orgacs.orgnih.gov For instance, in a cadmium(II) coordination polymer, SCXRD analysis revealed a 3D network where each Cd(II) center is coordinated to oxygen atoms from four different oba²⁻ ligands and a nitrogen atom from an auxiliary ligand. nih.gov Similarly, studies on manganese(II) and cobalt(II) complexes have utilized SCXRD to determine their complex 3D framework structures. mdpi.comnih.govrsc.org In some cases, in situ SCXRD has been employed to monitor solid-state transformations, such as [2+2] cycloaddition reactions within coordination polymers, providing kinetic data on the reaction progress. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P-1 | |

| a (Å) | 5.981 | |

| b (Å) | 6.872 | |

| c (Å) | 12.605 | |

| α (°) | 72.56 | |

| β (°) | 85.12 | |

| γ (°) | 89.34 | |

| Unit Cell Volume (ų) | 502.4 | |

| Z | 2 |

Powder X-ray Diffraction for Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, primarily used to assess the phase purity of bulk, microcrystalline samples. researchgate.net In the research of this compound and its derived materials, PXRD patterns of synthesized compounds are compared with patterns simulated from single-crystal data to confirm that the bulk material consists of a single, uniform crystalline phase. rsc.orgresearchgate.net

PXRD is crucial in studying the transformations of materials. For example, it is used to analyze the structural changes that occur when a MOF is desolvated by heating. rsc.org It is also instrumental in monitoring the progress of solid-state reactions, such as the photocycloaddition of coordination polymers, by comparing the diffraction patterns before and after UV irradiation. acs.org Furthermore, in situ PXRD experiments can track phase transitions in flexible MOFs during gas adsorption, providing insights into the mechanism of structural changes. acs.org

Spectroscopic Methods (e.g., IR, NMR) for Structural Confirmation

Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the molecular structure of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands:

A broad O-H stretching band in the region of 2500–3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid groups.

A strong C=O stretching band around 1680 cm⁻¹.

An aromatic C-O-C stretching vibration near 1250 cm⁻¹. The positions of these bands confirm the presence of the key functional groups and the hydrogen bonding within the structure. In the study of coordination polymers, the shifts in the carboxylate stretching frequencies can provide evidence of coordination to metal centers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule. For this compound, typical NMR data in a solvent like DMSO-d₆ are as follows:

¹H NMR: Shows distinct signals for the aromatic protons and the acidic protons of the carboxyl groups. For example, doublets are observed around 7.18 ppm and 7.97 ppm for the aromatic protons, and a singlet for the carboxylic acid protons appears at a much higher chemical shift, around 12.29 ppm.

¹³C NMR: Reveals signals for the carboxylic carbon, the carbon atoms of the phenyl rings, including those attached to the ether oxygen and the carboxyl group. ntu.edu.tw

NMR is also used to confirm the purity of the compound and to follow the progress of chemical reactions, such as the complete conversion of nitro groups to amino groups in the synthesis of related monomers. ntu.edu.tw

Table 2: Spectroscopic Data for this compound

| Technique | Peak/Signal | Assignment | Reference |

|---|---|---|---|

| IR (cm⁻¹) | 2500–3300 (broad) | O-H stretch (carboxylic acid) | |

| IR (cm⁻¹) | 1680 | C=O stretch (carboxylic acid) | |

| IR (cm⁻¹) | 1250 | Aromatic C-O-C stretch | |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.29 (s, 2H) | -COOH | |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.97 (d, 4H) | Aromatic C-H | |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.18 (d, 4H) | Aromatic C-H | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 167.8 | -COOH | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 159.2 | C-O-C | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 132.1 | Aromatic C-COOH |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is widely used to evaluate the thermal stability of materials. For this compound, TGA shows that decomposition begins at approximately 300°C.

In the context of its polymers and MOFs, TGA is critical for determining their operational temperature limits. For instance, TGA of MOFs derived from this compound indicates thermal stability up to 400°C. rsc.org The analysis can reveal multi-step decomposition processes, such as an initial mass loss due to the removal of solvent molecules followed by the decomposition of the organic linkers at higher temperatures. acs.org The temperature at which 5% weight loss occurs is often reported as the decomposition temperature (Td). acs.org

Table 3: Thermal Properties of this compound and a Derived MOF

| Material | Property | Value | Reference |

|---|---|---|---|

| This compound | Decomposition Onset | 300°C | |

| Y(III)-oba MOF | Thermal Stability up to | 400°C | rsc.org |

Photophysical and Electrochemical Characterization Techniques

The photophysical and electrochemical properties of this compound and its derivatives, particularly its coordination polymers, are of significant interest for applications in sensing, photocatalysis, and electronics.

Photophysical Characterization: This involves studying the interaction of the material with light, primarily through fluorescence or photoluminescence spectroscopy. While this compound itself may not be highly luminescent, its incorporation into MOFs can lead to materials with interesting emissive properties. For example, a manganese(II) coordination polymer containing the 4,4'-oxydibenzoate ligand exhibits fluorescence in a methanol (B129727) solution at room temperature. mdpi.comnih.gov The fluorescence properties of such materials can be sensitive to the presence of certain molecules, making them potential candidates for chemical sensors. researchgate.net